molecular formula C19H14F2N2O2 B2866011 6-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one CAS No. 1173245-69-6

6-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B2866011
CAS No.: 1173245-69-6
M. Wt: 340.33
InChI Key: JUWZZPSYZZYZHX-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one is a chemical compound offered for research and development purposes. This synthetic molecule features a pyrimidin-4(3H)-one core, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules. The compound is substituted with two 4-fluorophenyl groups, a common moiety used to influence a molecule's electronic properties, metabolic stability, and membrane permeability. The specific research applications and biological activity of this compound are yet to be fully characterized and published. Researchers may investigate its potential as a building block in organic synthesis or screen it for various biological activities in high-throughput assays. As with any novel compound, thorough investigation is necessary to determine its physicochemical properties, mechanism of action, and specific research utility. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1-oxopropan-2-yl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c1-12(19(25)14-4-8-16(21)9-5-14)23-11-22-17(10-18(23)24)13-2-6-15(20)7-3-13/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWZZPSYZZYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)N2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Biological Activity (if reported) Synthesis Method (Key Steps) Reference ID
Target Compound: 6-(4-Fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one - 6-(4-Fluorophenyl)
- 3-(1-(4-Fluorophenyl)-1-oxopropan-2-yl)
Not explicitly reported Likely multi-step nucleophilic substitution or coupling
6-(4-Fluorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-4(3H)-pyrimidinone Pyrimidin-4(3H)-one - 6-(4-Fluorophenyl)
- 2-(sulfanyl ethyl ketone)
- 3-phenyl
Not reported Thiol-ene coupling or SNAr reactions
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one - 8-(pyrazolyl-ethyl-piperidinyl)
- 4-(4-fluorophenyl)
Anticancer (cell-based assays) Suzuki coupling, deprotection
2-(n-Heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one - 2-(alkylamino)
- 3-(4-fluorophenyl)
- 6-(triazolyl)
90% inhibition of cotton fusarium wilt Gewald reaction, iminophosphorane synthesis
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Pyrimidin-4(3H)-one - 6-(4-Fluorophenyl)
- 2-(quinazolinylamino)
Not reported Nucleophilic aromatic substitution
Key Observations:
  • Core Heterocycle Variations: The target compound’s pyrimidinone core is distinct from pyrido-pyrimidinones (e.g., ) and thieno-pyrimidinones (e.g., ), which exhibit expanded aromatic systems for enhanced binding affinity.
  • Fluorophenyl Positioning : The 4-fluorophenyl group at position 6 is conserved in several analogs (e.g., ), while position 3 substitutions vary widely, including ketones (target compound), phenyl groups (), and triazoles ().
  • Biological Implications: Fluorine incorporation improves metabolic stability and target engagement, as seen in the antifungal activity of thieno-pyrimidinones .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine reduces oxidative metabolism, as demonstrated in fungal biotransformation studies of fluorophenyl-containing azetidinones .

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